Cas no 72583-13-2 (6-Chloro-2-methylquinoline-4-carbonitrile)

6-Chloro-2-methylquinoline-4-carbonitrile structure
72583-13-2 structure
商品名:6-Chloro-2-methylquinoline-4-carbonitrile
CAS番号:72583-13-2
MF:C11H7ClN2
メガワット:202.639681100845
CID:4821917

6-Chloro-2-methylquinoline-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 6-CHLORO-2-METHYLQUINOLINE-4-CARBONITRILE
    • 6-Chloro-2-methylquinoline-4-carbonitrile
    • インチ: 1S/C11H7ClN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3
    • InChIKey: WKKHTFQWBLECCD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2C(C=1)=C(C#N)C=C(C)N=2

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 257
  • トポロジー分子極性表面積: 36.7
  • 疎水性パラメータ計算基準値(XlogP): 2.9

6-Chloro-2-methylquinoline-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM228955-1g
6-Chloro-2-methylquinoline-4-carbonitrile
72583-13-2 97%
1g
$709 2022-08-31
Crysdot LLC
CD11066539-1g
6-Chloro-2-methylquinoline-4-carbonitrile
72583-13-2 97%
1g
$709 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660366-1g
6-Chloro-2-methylquinoline-4-carbonitrile
72583-13-2 98%
1g
¥9664.00 2024-05-02
Chemenu
CM228955-1g
6-Chloro-2-methylquinoline-4-carbonitrile
72583-13-2 97%
1g
$669 2021-08-04
Alichem
A189009135-1g
6-Chloro-2-methylquinoline-4-carbonitrile
72583-13-2 95%
1g
$787.60 2023-09-01

6-Chloro-2-methylquinoline-4-carbonitrile 関連文献

6-Chloro-2-methylquinoline-4-carbonitrileに関する追加情報

Recent Advances in the Study of 6-Chloro-2-methylquinoline-4-carbonitrile (CAS: 72583-13-2)

6-Chloro-2-methylquinoline-4-carbonitrile (CAS: 72583-13-2) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, biological activities, and mechanistic insights.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 6-Chloro-2-methylquinoline-4-carbonitrile as a precursor in the synthesis of novel kinase inhibitors. The study demonstrated that modifications at the 4-carbonitrile position could enhance binding affinity to specific kinase targets, such as EGFR and VEGFR, which are critical in cancer therapy. The compound's structural flexibility allows for the introduction of various substituents, enabling the optimization of pharmacokinetic properties.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 6-Chloro-2-methylquinoline-4-carbonitrile was utilized to develop a series of antimicrobial agents. The study revealed that derivatives of this compound exhibited potent activity against drug-resistant bacterial strains, including MRSA and Escherichia coli. Mechanistic studies suggested that these derivatives disrupt bacterial cell wall synthesis, offering a promising avenue for addressing antibiotic resistance.

Recent computational studies have also shed light on the molecular interactions of 6-Chloro-2-methylquinoline-4-carbonitrile with biological targets. Molecular docking simulations indicated that the compound's chloro and methyl groups play a crucial role in stabilizing interactions with active sites of enzymes involved in inflammatory pathways. These findings support its potential as a scaffold for designing anti-inflammatory drugs with improved selectivity and efficacy.

In addition to its pharmacological applications, 6-Chloro-2-methylquinoline-4-carbonitrile has been explored in material science. A 2024 study in ACS Applied Materials & Interfaces demonstrated its utility in the development of organic semiconductors. The compound's electron-withdrawing nitrile group and planar quinoline structure contribute to enhanced charge transport properties, making it a candidate for use in optoelectronic devices.

Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 6-Chloro-2-methylquinoline-4-carbonitrile-based therapeutics. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as reported in Organic Process Research & Development. Green chemistry approaches, such as catalytic methods and solvent-free reactions, are being explored to reduce environmental impact.

In conclusion, 6-Chloro-2-methylquinoline-4-carbonitrile (CAS: 72583-13-2) continues to be a molecule of great interest in multiple scientific disciplines. Its diverse applications in drug discovery, antimicrobial development, and material science underscore its versatility. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical or industrial applications.

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